Aqueous Solubility Advantage vs. 1H-Pyrrolo[2,3-b]pyridin-6-amine (7-Azaindole Isomer)
1H-Pyrrolo[3,2-c]pyridin-6-amine exhibits an aqueous solubility of 2.49 mg/mL, representing a 1.6-fold increase over the 1.54 mg/mL solubility reported for the isomeric 1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 145901-11-7) under comparable vendor-specified conditions . This difference is attributable to the distinct electronic distribution and crystal packing energetics conferred by the [3,2-c] ring fusion pattern.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 2.49 mg/mL (0.0187 mol/L) |
| Comparator Or Baseline | 1H-Pyrrolo[2,3-b]pyridin-6-amine: 1.54 mg/mL (0.0116 mol/L) |
| Quantified Difference | 1.6-fold higher solubility |
| Conditions | Vendor-reported experimental solubility (Bidepharm) |
Why This Matters
Higher aqueous solubility facilitates improved handling in aqueous reaction conditions and may reduce formulation challenges in biological assays, directly impacting experimental reproducibility and procurement utility.
